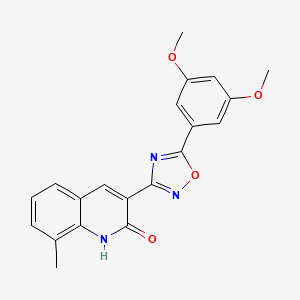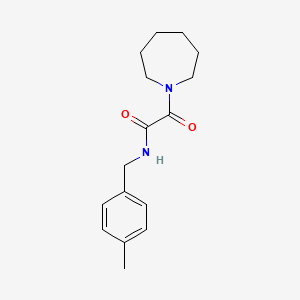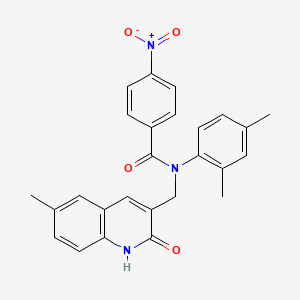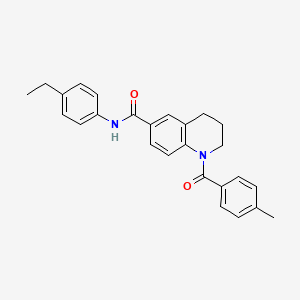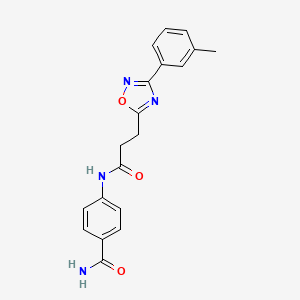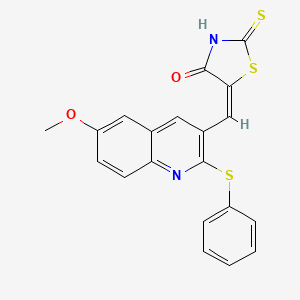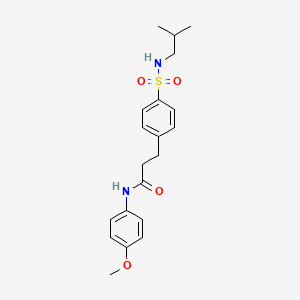
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide, also known as MLN8054, is a chemical compound that has been studied extensively in the field of cancer research. It belongs to the class of small molecule inhibitors that target the Aurora A kinase, an enzyme that plays a crucial role in cell division and proliferation.
Mecanismo De Acción
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide inhibits the activity of the Aurora A kinase by binding to its ATP-binding site. This prevents the kinase from phosphorylating its downstream targets, which are involved in cell division and proliferation. 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide also causes abnormal spindle formation and chromosome alignment, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide has been shown to have specific effects on cancer cells, including inhibition of cell proliferation, induction of apoptosis, and sensitization to radiation therapy and other chemotherapeutic agents. 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide has also been shown to have minimal effects on normal cells, suggesting that it may have a favorable safety profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide as a research tool is its high specificity for the Aurora A kinase, which allows for the study of the kinase's role in cell division and proliferation. However, one limitation of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
Several future directions for research on 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide are possible. One direction is to investigate the potential of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide as a cancer therapeutic agent in clinical trials. Another direction is to study the effects of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide on other cellular processes, such as DNA damage repair and apoptosis. Additionally, the development of new analogs of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide with improved solubility and potency may be a promising avenue for future research.
Métodos De Síntesis
The synthesis of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the amine group of 4-aminophenylsulfamide using tert-butyldimethylsilyl chloride (TBDMS-Cl) to yield 4-(tert-butyldimethylsilyloxy)phenylsulfamide. The next step involves the reaction of the protected amine with 4-methoxybenzyl bromide in the presence of potassium carbonate to yield 4-(4-methoxybenzyl)-N-(4-tert-butyldimethylsilyloxyphenyl)sulfamide. The final step involves the removal of the TBDMS group using tetra-n-butylammonium fluoride (TBAF) to yield 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide.
Aplicaciones Científicas De Investigación
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide has been extensively studied for its potential as a cancer therapeutic agent. The Aurora A kinase, the target of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide, is overexpressed in many types of cancer and is associated with poor prognosis. 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(4-methoxyphenyl)propanamide has also been shown to sensitize cancer cells to radiation therapy and to other chemotherapeutic agents.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-15(2)14-21-27(24,25)19-11-4-16(5-12-19)6-13-20(23)22-17-7-9-18(26-3)10-8-17/h4-5,7-12,15,21H,6,13-14H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVRNCZIHDYVAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

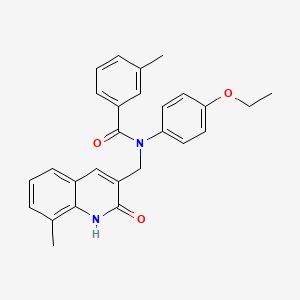
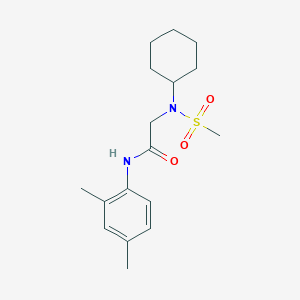
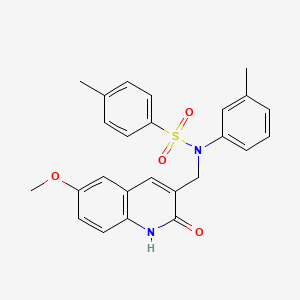
![3,5,7-Trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione](/img/structure/B7705775.png)
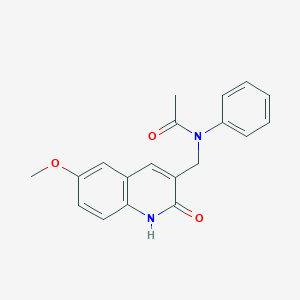
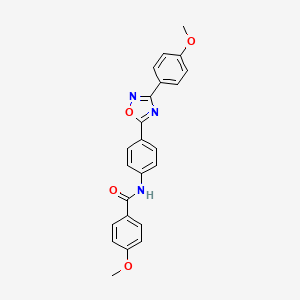
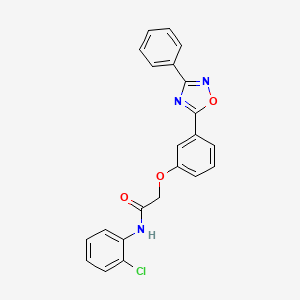
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7705796.png)
